molecular formula C8H11NO2 B1607418 Benzeneacetic acid, ammonium salt CAS No. 7188-16-1

Benzeneacetic acid, ammonium salt

Cat. No. B1607418
CAS RN: 7188-16-1
M. Wt: 153.18 g/mol
InChI Key: PQILKFQDIYPBKI-UHFFFAOYSA-N
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Description

Benzeneacetic acid, also known as Phenylacetic acid, is a compound with the formula C8H8O2 . It is an organic compound that contains a phenyl functional group and an acetic acid functional group . The ammonium salt of Benzeneacetic acid is formed when the acid reacts with ammonia .


Synthesis Analysis

Quaternary ammonium salts can be synthesized from tertiary amines and chloroacetic acid esters . They are good water-soluble organic chemicals with many biological properties . The synthesis of new quaternary ammonium salts with anions of gibberellic acid, a common plant growth regulator from the gibberellin group, or l-tryptophan, an important precursor of auxin biosynthesis, has been described .


Molecular Structure Analysis

The molecular structure of Benzeneacetic acid is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Benzeneacetic acid is 136.1479 .


Chemical Reactions Analysis

The reactions of glyoxal with ammonia, ammonium salts, and amines cause the formation of the secondary organic aerosol (SOA) components (imidazole and its derivatives) in the atmosphere . The interaction of glyoxal and ammonia in aqueous solution is a primary reaction for these processes .

Scientific Research Applications

Catalytic Reactions Benzotetramisole, an ammonium salt derivative, plays a crucial role in catalytic asymmetric [2,3]-rearrangement reactions. This process results in the formation of syn-α-amino acid derivatives with remarkable diastereo- and enantioselectivity, essential for producing specific organic compounds (West et al., 2014).

Oligoribonucleotide Synthesis In the synthesis of oligoribonucleotides, ammonium salts like benzeneacetic acid ammonium salt help prevent chain cleavage during the removal of N-acyl protecting groups. This role is critical for maintaining the integrity of synthetic RNA sequences (Wu et al., 1989).

Separation Processes Ammonium salts have been effectively used in the separation of phenols from oils, demonstrating their utility in nonaqueous separation processes. This is significant in the chemical industry where such separations are often challenging (Pang et al., 2012).

Catalyst Characterization The application of ammonium salts is significant in the characterization of catalysts like Mo/ZSM-5 for methane to benzene conversion. These salts play a role in understanding the behavior of catalysts during chemical reactions (Wang et al., 1997).

Nitration Reactions Ammonium salts are used in the nitration of benzene, showcasing their role in facilitating mild and clean liquid nitration reactions. This application is vital in producing various nitro compounds in a controlled and efficient manner (Gong et al., 2010).

Photocatalytic Applications In the field of photocatalysis, ammonium salts are used for fluorination of polymeric carbon nitride solids, improving their photocatalytic activity. This application is particularly relevant in sustainable energy and environmental remediation contexts (Wang et al., 2010).

Antibacterial Properties Quaternary ammonium compounds, including those derived from benzeneacetic acid ammonium salt, are studied for their antibacterial properties. This research is crucial in understanding their effectiveness as antiseptics and disinfectants, particularly in healthcare settings (Mahzounieh et al., 2014).

Supramolecular Chemistry The role of benzeneacetic acid ammonium salt in supramolecular chemistry is explored through its involvement in the formation of cross-linked networks. These studies are integral to advancing materials science and engineering (Chen et al., 2012).

Organic Synthesis Ammonium salts are used as templates in organic synthesis, such as in the Norrish-Yang cyclization of 2-benzyloxy-acylbenzenes. This showcases their utility in stereoselective organic reactions (Yamada et al., 2013).

Safety And Hazards

Benzeneacetic acid, ammonium salt should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

properties

IUPAC Name

azanium;2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2.H3N/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQILKFQDIYPBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103-82-2 (Parent)
Record name Benzeneacetic acid, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007188161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1064588
Record name Benzeneacetic acid, ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetic acid, ammonium salt

CAS RN

7188-16-1
Record name Benzeneacetic acid, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7188-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007188161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium phenyl acetate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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